

Rucaparib combination therapy protocols with chemotherapy

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Compound Focus: Rucaparib Camsylate

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Clinical Efficacy and Safety Profile

The table below summarizes the clinical outcomes and safety data from key studies on rucaparib combination therapy.

Combination & Context	Recommended Phase II Dose	Key Efficacy Findings	Most Common Grade ≥ 3 Toxicities
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| **Rucaparib + Carboplatin** in advanced solid tumours (Phase I) [1] | Oral Rucaparib: **240 mg/day** (Days 1-14) Carboplatin: **AUC 5 mg·mL⁻¹·min⁻¹** (Day 1) in 21-day cycles | Radiologic antitumour activity, primarily in **BRCA-mutated** breast and ovarian cancers [1] | Neutropenia (27.1%), Thrombocytopenia (18.8%) [1] | | **Rucaparib + Atezolizumab** in gynaecological cancers and TNBC (Phase Ib) [2] | Rucaparib: **600 mg BID** (with a 21-day run-in) Atezolizumab: **1200 mg IV** on Day 1 of each 21-day cycle | Clinical activity was typically observed in patients with **BRCA-mutated** tumours [2] | Gastrointestinal effects, Fatigue, Liver enzyme elevations, Anaemia [2] |

Detailed Experimental Protocols

Here are the methodologies from the pivotal clinical studies investigating rucaparib combinations.

Protocol 1: Rucaparib and Carboplatin Combination (Phase I Study) [1]

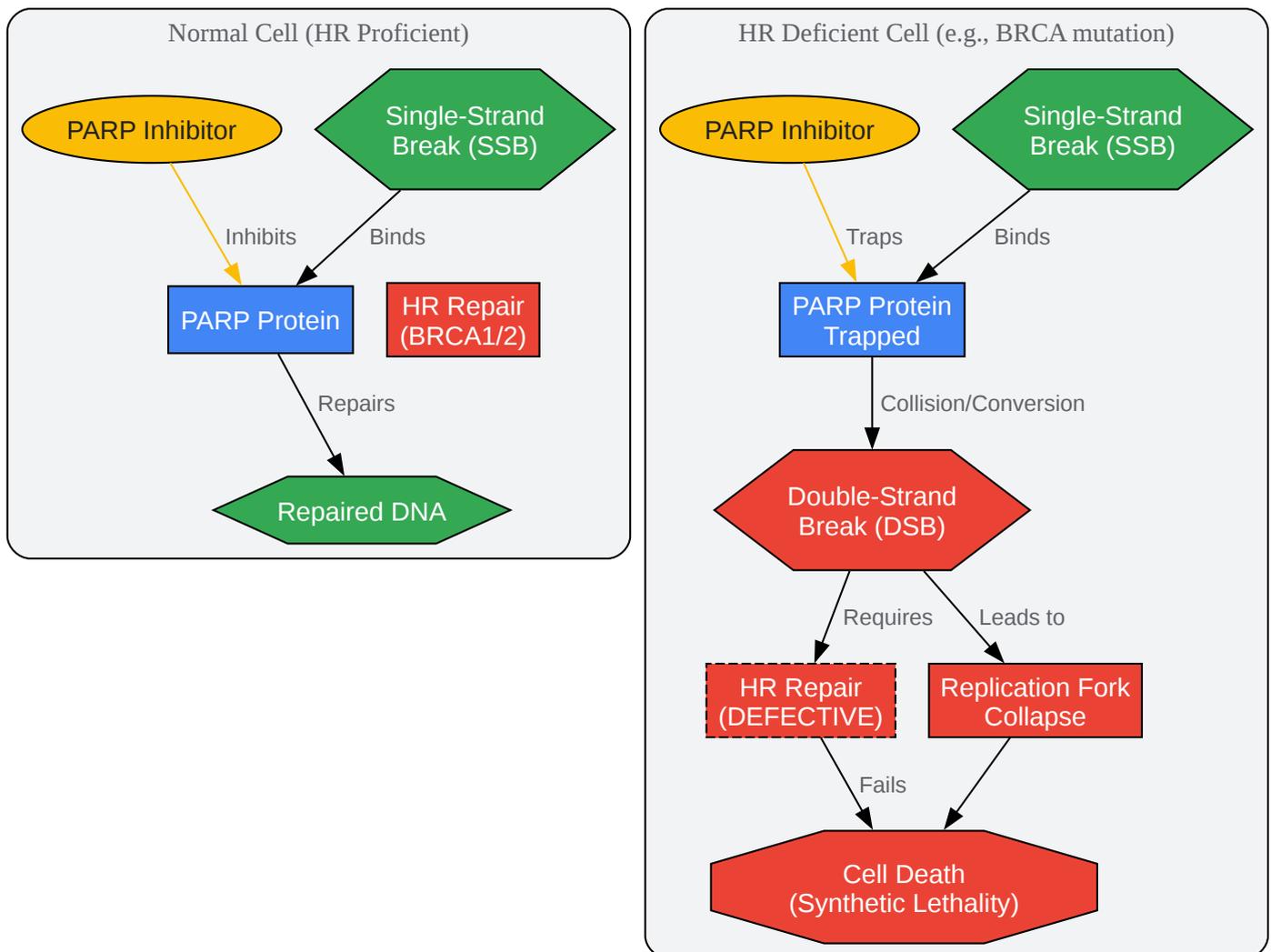
- **Study Design:** This was an open-label, multicenter, dose-escalation phase I study (NCT01009190).
- **Patient Population:** Adults with histologically confirmed advanced solid tumours, an ECOG Performance Status of 0 or 1, and adequate organ function. A median of three prior therapies were allowed.
- **Treatment Schedule:**
 - Patients received **oral rucaparib once daily on Days 1-14** of each 21-day cycle.
 - **Carboplatin** was administered intravenously on **Day 1** at doses of AUC3, AUC4, or AUC5.
 - The maximum tolerated dose (MTD) was established at **240 mg per day oral rucaparib with carboplatin AUC5**.
- **Primary Endpoint Assessment: Dose-limiting toxicities (DLTs)** were assessed during the first treatment cycle. Safety was monitored throughout all cycles via adverse events (AEs), serious AEs, and laboratory parameters.
- **Efficacy Assessment:** Antitumour activity was evaluated radiologically, with responses assessed according to study-specific criteria.

Protocol 2: Rucaparib and Atezolizumab Combination (Phase Ib COUPLET Study) [2]

- **Study Design:** Multi-centre, two-part, open-label, non-randomised Phase Ib study (NCT03101280).
- **Patient Population:** Patients with advanced gynaecological cancer or triple-negative breast cancer (TNBC). The dose-expansion phase (Part 2) enrolled patients with platinum-sensitive, *BRCA*-mutated or HRD/LOH-high tumours.
- **Treatment Schedule:**
 - A unique feature was the **21-day run-in period** of single-agent oral rucaparib (600 mg twice daily).
 - This was followed by continuous oral rucaparib at the same dose in combination with intravenous **atezolizumab (1200 mg) on Day 1** of each 21-day cycle.
- **Biomarker Analysis:** Tumor biopsies were collected at three time points:
 - Pre-treatment
 - During the rucaparib run-in
 - After the start of combination therapy These were analyzed for markers of DNA damage repair, apoptosis, and the immune microenvironment (e.g., PD-L1, CD8+ T cells).

Mechanism of Action and Synergy

The therapeutic effect of rucaparib, both as a monotherapy and in combination, is based on its mechanism of action within cancer cells.



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Diagram: Synthetic Lethality of PARP Inhibition in HR-Deficient Cells. In cells with homologous recombination (HR) deficiency (e.g., BRCA1/2 mutation), PARP inhibition traps PARP proteins on DNA, leading to persistent single-strand breaks that collapse replication forks and become lethal double-strand breaks that cannot be repaired [1].

Key Considerations for Protocol Design

- **Patient Selection:** Biomarker status is critical. The greatest efficacy for rucaparib combinations has been observed in patients with **BRCA1 or BRCA2 mutations** or broader homologous recombination deficiency (HRD) [1] [2].
- **Toxicity Management:** Hematological toxicities are the primary dose-limiting side effects. Protocols must include plans for dose delays, reductions, and supportive care for neutropenia and thrombocytopenia [1].
- **Novel Combinations:** The combination of PARP inhibitors with immunotherapy is an active area of research. The COUPLET study suggests the mechanism may involve enhancing anti-tumour immunity by activating the STING pathway and increasing CD8+ T-cell infiltration [2].

Conclusion

Rucaparib combination therapy, particularly with carboplatin, is a validated strategy for treating advanced solid tumours, especially those with HRD. The recommended Phase II protocol for this combination uses intermittent oral rucaparib (240 mg/day, Days 1-14) with carboplatin (AUC5, Day 1) in a 21-day cycle. Emerging research on combining rucaparib with atezolizumab includes a unique rucaparib run-in period and shows promise in biomarker-selected populations, highlighting the importance of translational research in developing these regimens.

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References

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2. PARP inhibition with rucaparib alone followed by ... [nature.com]

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